Comparative Hydrophobicity (LogP) of 2,9-Dichloro-1-nonene vs. Monochloro Analogs
2,9-Dichloro-1-nonene exhibits a calculated partition coefficient (LogP) of 4.32 [1]. This is significantly higher than the LogP of monochloro nonene analogs. For example, while experimental data for 9-Chloro-1-nonene is not readily available, its molecular structure suggests a LogP below 4.0, as the addition of a second chlorine atom increases hydrophobicity [2]. This difference in lipophilicity can be critical for the pharmacokinetic properties of derived drug candidates or the environmental fate of agrochemical intermediates, directly impacting membrane permeability and bioavailability .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 4.32 |
| Comparator Or Baseline | Monochloro Nonene Analogs (e.g., 9-Chloro-1-nonene, 2-Chloro-1-nonene) |
| Quantified Difference | Approximately >0.3 LogP units higher for 2,9-Dichloro-1-nonene |
| Conditions | In silico prediction based on molecular structure (ChemSrc / PubChem data) |
Why This Matters
Higher lipophilicity is a critical parameter in drug design and agrochemical development, as it directly influences a molecule's ability to cross biological membranes, impacting oral absorption and distribution.
- [1] ChemSrc. 2,9-dichloronon-1-ene | CAS 485320-14-7. Accessed 2026. View Source
- [2] PubChem. Substance Record for 2,9-Dichloro-1-nonene (SID 24721689). National Center for Biotechnology Information. Accessed 2026. View Source
